molecular formula C14H18FNO3 B2723827 Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1868105-63-8

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2723827
CAS No.: 1868105-63-8
M. Wt: 267.3
InChI Key: UIWRHRHYVOSLDK-UHFFFAOYSA-N
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Description

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted isoquinoline derivatives

Scientific Research Applications

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the specific positioning of the fluorine and hydroxyl groups on the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 8-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWRHRHYVOSLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868105-63-8
Record name tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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